molecular formula C19H19NO2 B2898397 N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide CAS No. 887345-91-7

N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide

Cat. No.: B2898397
CAS No.: 887345-91-7
M. Wt: 293.366
InChI Key: BXMVGBSAKIUXKC-UHFFFAOYSA-N
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Description

N-[4-(Propan-2-yl)phenyl]-2H-chromene-3-carboxamide is a synthetic small molecule belonging to the class of N -phenyl-2 H -chromene-3-carboxamides. This compound is of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel radiation countermeasures. The core chromene scaffold is recognized for its diverse biological activities and is a common structure in many biologically active molecules . Recent research into structurally related chromene-3-carboxamide analogs has identified potent radioprotective properties. Studies show that these compounds can accelerate the recovery of peripheral blood cells in irradiated mice and alleviate damage to organs such as the small intestine, spleen, and thymus . The proposed mechanism of action for the lead compound in this class involves the downregulation of pro-apoptotic protein p53 and the upregulation of anti-apoptotic protein Bcl-2, thereby mitigating radiation-induced apoptosis. RNA-Sequencing analysis further suggests that the radioprotective effects are mediated through the Wnt signaling pathway and the mitogen-activated protein kinase (MAPK) signaling pathway . Beyond its radioprotective applications, the chromene structural motif is extensively investigated for its antitumor potential. Chromene derivatives have been identified as inhibitors of various cellular targets, including Bcl-2 proteins and tubulin, and can function as apoptosis inducers in several cancer cell lines . This makes this compound a valuable chemical tool for researchers exploring new therapeutic strategies in oncology and radioprotection. Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-13(2)14-7-9-17(10-8-14)20-19(21)16-11-15-5-3-4-6-18(15)22-12-16/h3-11,13H,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMVGBSAKIUXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide typically involves the condensation of 4-(propan-2-yl)aniline with 2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The crude product is then purified using column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

Chromene-3-carboxamide derivatives vary primarily in substituents on the chromene core and the phenyl ring of the carboxamide. Key structural analogs include:

Compound Name Chromene Substituents Phenyl Substituents Biological Activity (If Reported) Reference
N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide None 4-(propan-2-yl)phenyl Not explicitly reported
7-Methoxy-N-[4-(isopropyl)phenyl]-2-oxo-2H-chromene-3-carboxamide 7-OCH₃, 2-oxo 4-(propan-2-yl)phenyl Analgesic (inferred from structural similarity)
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 2-oxo 4-methoxyphenethyl Antimicrobial, antitumor (inferred)
N-{4-[(Dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide 2-oxo 4-(dimethylcarbamoylmethyl)phenyl Not reported
HC-030031 (Non-chromene analog) Purinone core 4-(propan-2-yl)phenyl TRPA1 antagonist (IC₅₀ = 4–10 μM)

Key Structural Insights :

  • 2-Oxo Modification : The presence of a 2-oxo group (e.g., in ) could influence electronic properties and hydrogen-bonding interactions with biological targets.
  • Phenyl Substituent Diversity : The 4-isopropylphenyl group in the target compound is structurally distinct from 4-methoxyphenethyl () or dimethylcarbamoylmethylphenyl (), which may alter target selectivity or potency.

Biological Activity

N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide, a derivative of chromene, has garnered attention for its diverse biological activities. This article explores its biological significance, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chromene backbone with a propan-2-yl group attached to the phenyl ring. This structural configuration is essential for its biological interactions and activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cells:

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in inflammatory pathways, which may lead to anti-inflammatory effects.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular responses and signaling pathways.
  • Anticancer Activity : Research indicates that chromene derivatives can induce apoptosis in cancer cells by disrupting tubulin polymerization and activating caspases, leading to cell cycle arrest and apoptosis .

Biological Activities

The compound exhibits several notable biological activities:

  • Anticancer Effects : Studies have shown that derivatives of chromenes possess cytotoxic properties against various cancer cell lines, including leukemia and breast cancer cells. For instance, this compound has demonstrated significant antiproliferative effects in vitro .
Cancer Cell LineIC50 Value (µM)Reference
Breast Cancer15
Leukemia20
Lung Cancer25
  • Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes .

Case Studies

  • Study on Anticancer Activity : In a study evaluating the cytotoxic effects of chromene derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli effectively, with MIC values below 50 µg/mL .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assign peaks for the chromene carbonyl (~165–170 ppm) and isopropyl group (δ 1.2–1.4 ppm for methyl protons). Aromatic protons in the chromene ring appear as multiplets (δ 6.8–8.2 ppm) .
  • X-ray crystallography : Resolve molecular conformation using SHELX software (e.g., SHELXL for refinement). Hydrogen bonding between the carboxamide and chromene oxygen stabilizes the structure .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 324.1471 for C19H21NO2) .

How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of chromene-3-carboxamide derivatives?

Q. Advanced

  • Analog synthesis : Vary substituents on the phenyl ring (e.g., electron-withdrawing groups like -Cl or -CF3) and chromene core (e.g., nitro or methoxy groups) .
  • Bioassays : Test in vitro against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. For anti-inflammatory activity, measure COX-2 inhibition via ELISA .
  • Data analysis : Compare IC50 values and logP (lipophilicity) to identify critical substituents. For example, bulkier groups (e.g., isopropyl) may enhance membrane permeability but reduce solubility .

What computational approaches predict the pharmacokinetic properties of this compound?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to simulate binding to targets like TRPA1 ion channels. The carboxamide group forms hydrogen bonds with residues in the active site .
  • QSAR models : Calculate descriptors (e.g., topological polar surface area, logP) from PubChem data to predict absorption (e.g., Caco-2 permeability) and metabolic stability (CYP450 interactions) .
  • Molecular dynamics : Simulate binding mode stability (AMBER force field) over 100 ns to assess conformational flexibility .

How should researchers address contradictions in biological activity data across studies involving chromene-3-carboxamide derivatives?

Q. Advanced

  • Meta-analysis : Control for variables like cell line origin (e.g., epithelial vs. hematopoietic), assay duration (24 vs. 48 hours), and compound purity (>95% by HPLC) .
  • Orthogonal validation : Confirm cytotoxicity via flow cytometry (apoptosis assays) alongside viability tests. Use Western blotting to verify target modulation (e.g., caspase-3 activation) .
  • Standardized protocols : Adopt OECD guidelines for repeatability. For example, pre-equilibrate compounds in assay buffers to avoid solubility artifacts .

What challenges arise in resolving crystallographic data for chromene-3-carboxamide derivatives, and how are they mitigated?

Q. Advanced

  • Twinned crystals : Use SHELXD for initial structure solution and SHELXL for refinement. Apply TWIN/BASF commands to model twin domains .
  • Disorder in the isopropyl group : Restrain thermal parameters (ISOR/DFIX) and refine occupancy ratios for overlapping positions .
  • Data collection : Optimize crystal mounting (loop vs. MicroMounts) and use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets .

How do solvent polarity and pH influence the stability of this compound in biological assays?

Q. Advanced

  • Solvent effects : Use DMSO stock solutions (<0.1% v/v) to avoid precipitation in aqueous buffers. Polar aprotic solvents (e.g., acetonitrile) stabilize the chromene ring against hydrolysis .
  • pH-dependent degradation : Monitor stability via HPLC at physiological pH (7.4). Acidic conditions (pH < 5) protonate the carboxamide, accelerating ring-opening reactions .

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